molecular formula C8H5FINO B1600331 5-Fluoro-4-iodoindolin-2-one CAS No. 275386-75-9

5-Fluoro-4-iodoindolin-2-one

Cat. No.: B1600331
CAS No.: 275386-75-9
M. Wt: 277.03 g/mol
InChI Key: SXMJIZRSNGTEOK-UHFFFAOYSA-N
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Description

5-Fluoro-4-iodoindolin-2-one: is a synthetic organic compound belonging to the indole family. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-Fluoro-4-iodoindolin-2-one typically involves multiple steps:

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-4-iodoindolin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Products: Various substituted indoles depending on the substituent introduced.

    Oxidation Products: Indole oxides.

    Reduction Products: Reduced indole derivatives

Scientific Research Applications

Chemistry: 5-Fluoro-4-iodoindolin-2-one is used as a building block in the synthesis of more complex organic molecules.

Biology and Medicine: The compound has potential applications in drug discovery and development. Indole derivatives are known for their biological activities, including antiviral, anticancer, and antimicrobial properties. This compound can be used to synthesize novel pharmaceuticals with enhanced efficacy and reduced side effects .

Industry: In the material science industry, this compound can be used to develop new materials with unique electronic and optical properties. Its incorporation into polymers and other materials can enhance their performance in various applications .

Mechanism of Action

The mechanism of action of 5-Fluoro-4-iodoindolin-2-one depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and selectivity for these targets, leading to improved therapeutic outcomes .

Comparison with Similar Compounds

  • 5-Fluoroindole-2-one
  • 4-Iodoindole-2-one
  • 5-Fluoro-3-phenylindole-2-one

Comparison: 5-Fluoro-4-iodoindolin-2-one is unique due to the simultaneous presence of both fluorine and iodine atoms in the indole ring. This dual substitution can significantly alter the compound’s chemical and biological properties compared to similar compounds with only one halogen atom. For example, the presence of both halogens can enhance the compound’s reactivity and binding affinity in biological systems .

Properties

IUPAC Name

5-fluoro-4-iodo-1,3-dihydroindol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FINO/c9-5-1-2-6-4(8(5)10)3-7(12)11-6/h1-2H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXMJIZRSNGTEOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2I)F)NC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FINO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30430836
Record name 5-fluoro-4-iodoindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

275386-75-9
Record name 5-fluoro-4-iodoindolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30430836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A suspension of 1,3-dihydro-1-hydroxy-4-iodo-2H-indol-2-one, (2.43 g, 9 mmol) (see below) in dry dichloromethane (500 mL) was cooled to -25° C. under an argon atmosphere with magnetic stirring. A solution of (diethylamino)sulfur trifluoride (DAST, 1.35 mL) (Aldrich) in dry dichloromethane (40 mL) was added dropwise at such a rate that the reaction temperature did not rise above -25° C. (about 15 min.). After stirring for an additional 30 min. at -25° C., the reaction was quenched by the addition of saturated aqueous sodium bicarbonate solution (180 mL) and allowed to warm to room temperature. The mixture was then filtered through Celite® (Fisher Scientific) and the layers separated. The aqueous layer was extracted with dichloromethane (2×300 mL). The dichloromethane layers were washed with saturated aqueous sodium chloride solution (200 mL), combined, dried (magnesium sulfate) and concentrated. Residue was purified by flash chromatography on silics gel using ethyl acetate-dichloromethane (1:7, V/V) as solvent to give 1,3-dihydro-5-fluoro-4-iodo-2H-indol-2-one. (Yield 1.08 g, 43%).
Quantity
2.43 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
1.35 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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